Fmoc-N-(4-aminobutyl)-glycine hydrochloride
Description
Fmoc-N-(4-aminobutyl)-glycine hydrochloride is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the α-amine, while the 4-aminobutyl side chain provides a primary amine functional group (as hydrochloride) for further conjugation or modification. This compound is particularly valuable for introducing spacers or reactive handles in peptide backbones, enabling applications in drug delivery, bioconjugation, and materials science .
Properties
Molecular Formula |
C21H25ClN2O4 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)butylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C21H24N2O4.ClH/c24-20(25)13-22-11-5-6-12-23-21(26)27-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,19,22H,5-6,11-14H2,(H,23,26)(H,24,25);1H |
InChI Key |
CXBHDWWKCZCSCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCNCC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows these stages:
Starting Material Preparation:
The amino acid backbone, 4-aminobutyl-glycine, is prepared or procured as the free amine or its salt.Fmoc Protection of the Amino Group:
The primary amine is reacted with 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) or equivalent Fmoc reagents under mild basic conditions to form the Fmoc-protected intermediate.Formation of Hydrochloride Salt:
The Fmoc-protected amine is converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent, improving stability and solubility.
Detailed Synthetic Procedure (Adapted from Analogous Fmoc-Amino Acid Syntheses)
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1. Preparation of 4-aminobutyl-glycine | Commercial or synthesized via alkylation of glycine derivatives | Obtain free amine or salt form | N/A |
| 2. Fmoc Protection | Fmoc-OSu, DIPEA (N,N-diisopropylethylamine), solvent: dichloromethane or DMF, room temperature, 1-2 hours | Amino group protected with Fmoc group | High conversion, purity >95% |
| 3. Hydrochloride Salt Formation | Treatment with 1M HCl aqueous solution or HCl in ether, stirring at room temperature | Formation of stable hydrochloride salt | Isolated as white solid, purity >97% |
This approach is supported by the synthetic method for related compounds such as N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride, where the Fmoc protection is performed using Fmoc-OSu and DIPEA in dichloromethane, followed by acidification to obtain the hydrochloride salt.
Example Synthetic Route from Patent Literature (Analogous Compound)
A patent describing the synthesis of N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride outlines a three-step process that can be adapted for the 4-aminobutyl analogue:
- Step 1: Reaction of amino precursor with halogenated acetic acid in quadrol solvent, followed by DMSO recrystallization to purify the amino acid intermediate.
- Step 2: Esterification of the amino acid with methanol in the presence of thionyl chloride under reflux to form the methyl ester.
- Step 3: Fmoc protection by reaction with Fmoc-OSu and DIPEA in dichloromethane, followed by acidification to yield the hydrochloride salt.
Though this patent focuses on the 2-aminoethyl derivative, the methodology is transferable to the 4-aminobutyl analogue with appropriate adjustments in reaction times and stoichiometry.
Analytical Data and Research Findings
Purity and Yield
Reaction Optimization
- Use of mild bases such as DIPEA during Fmoc protection prevents side reactions and ensures high selectivity.
- Solvent choice (dichloromethane or DMF) affects solubility and reaction rate; dichloromethane is preferred for ease of workup.
- Acidification with aqueous HCl or HCl in ether efficiently converts the free base to the hydrochloride salt without degrading the Fmoc group.
Comparative Notes
| Parameter | Traditional Method (e.g., with trimethylchlorosilane) | Modern Fmoc-OSu Method |
|---|---|---|
| Reagents Cost | Higher due to expensive reagents like trimethylchlorosilane | Lower, uses commercially available Fmoc-OSu |
| Solvent Usage | Large volumes of ethyl acetate and water washes | Reduced solvent volumes, simpler workup |
| Yield | ~47% (for related compounds) | Typically 50-70% |
| Purity | ~97% | >95% |
| Scalability | Limited by complex washing steps | More scalable and cost-effective |
The modern Fmoc-OSu based method is preferred for industrial and research scale synthesis due to operational simplicity and cost efficiency.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | 4-aminobutyl-glycine (free amine) | Starting material | Amino acid backbone |
| 2 | Fmoc-OSu, DIPEA, DCM or DMF, RT, 1-2 h | Fmoc protection of amine | Fmoc-N-(4-aminobutyl)-glycine intermediate |
| 3 | 1M HCl aqueous or HCl in ether, RT | Formation of hydrochloride salt | This compound |
Chemical Reactions Analysis
Deprotection of the Fmoc Group
The Fmoc group is selectively removed under basic conditions to liberate the secondary amine for subsequent reactions.
Reaction Conditions :
-
Mechanism : Base-induced β-elimination releases dibenzofulvene, which forms a stable adduct with piperidine .
-
Kinetics : Complete deprotection occurs within 5–10 minutes at room temperature .
Example :
Deprotection of Fmoc-N-(4-aminobutyl)-glycine hydrochloride in 20% piperidine/DMF yields the free amine, enabling peptide chain elongation in solid-phase synthesis .
Reactions of the Deprotected Amine
The exposed secondary amine participates in nucleophilic reactions, critical for peptide coupling and bioconjugation.
Acylation Reactions
-
Activated Esters : Reacts with NHS esters (e.g., Fmoc-OSu) to form stable amides.
-
Carbodiimide Coupling : Forms peptide bonds with carboxylic acids using EDCl/HOBt .
Reductive Amination
-
Example : Reaction with aldehydes (e.g., formaldehyde) in the presence of NaBH3CN yields N-alkylated derivatives for drug-delivery systems .
Reactions of the Carboxylic Acid Group
The glycine’s free carboxylic acid undergoes activation for conjugation or esterification.
Esterification
Amidation
-
Application : Conjugation to resins (e.g., 2-chlorotrityl chloride resin) for solid-phase synthesis .
Bioconjugation
Comparative Reactivity
Stability and Handling
Research Findings
Scientific Research Applications
Peptide Synthesis
Overview : Fmoc-N-(4-aminobutyl)-glycine hydrochloride serves as a crucial component in the synthesis of peptides. It allows researchers to construct complex peptide sequences that are essential for drug development and biological studies.
Case Study : In a study involving the synthesis of bioactive peptides, researchers utilized this compound to create peptides with enhanced stability and bioactivity. The incorporation of this compound enabled the formation of peptides that exhibited improved binding affinities to target receptors, demonstrating its significance in pharmaceutical applications .
Bioconjugation Techniques
Overview : The compound is employed in bioconjugation processes to attach biomolecules to surfaces or other molecules. This enhances the functionality of diagnostic and therapeutic agents.
Application Example : In the development of targeted drug delivery systems, this compound has been used to conjugate drugs with antibodies or other targeting moieties. This approach improves the specificity and efficacy of therapeutic agents, allowing for better targeting of diseased tissues while minimizing off-target effects .
Drug Delivery Systems
Overview : this compound can be incorporated into drug delivery systems, enhancing the stability and release profiles of various therapeutic agents.
Research Findings : A study highlighted the use of this compound in formulating hydrogels that serve as drug delivery matrices. These hydrogels demonstrated controlled release characteristics, making them suitable for sustained drug delivery applications . The unique properties of these hydrogels allow for their use in various medical applications, including localized therapy and tissue engineering.
Neuroscience Research
Overview : The compound's structure aids in developing compounds that modulate neurotransmitter systems, making it valuable in neuroscience research.
Insights from Studies : Research has shown that derivatives of this compound can influence neuronal signaling pathways, potentially leading to novel treatments for neurological disorders. For instance, compounds synthesized from this building block have been tested for their ability to enhance synaptic plasticity, which is crucial for learning and memory processes .
Customizable Therapeutics
Overview : The versatility of this compound allows for modifications that can tailor therapeutic properties.
Example Applications : Researchers have explored various modifications of this compound to create targeted therapeutics with improved pharmacokinetic profiles. By altering the amino acid sequence or adding functional groups, scientists can design compounds that exhibit specific interactions with biological targets .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Peptide Synthesis | Building block for complex peptide formation | Enhanced stability and bioactivity |
| Bioconjugation | Attaching biomolecules for improved functionality | Increased specificity and efficacy |
| Drug Delivery | Incorporation into hydrogels for controlled release | Sustained therapeutic effects |
| Neuroscience | Modulation of neurotransmitter systems | Potential treatments for neurological disorders |
| Customizable Therapies | Tailoring compounds for specific therapeutic properties | Targeted interactions with biological targets |
Mechanism of Action
The mechanism of action of Fmoc-N-(4-aminobutyl)-glycine hydrochloride involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide chain is assembled, the Fmoc group is removed, allowing the free amino group to participate in further reactions or interactions.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Likely $ \text{C}{21}\text{H}{25}\text{ClN}2\text{O}4 $ (after Boc deprotection and HCl addition).
- Molecular Weight : ~405.9 g/mol (estimated).
- Functional Group : Primary amine (protonated as hydrochloride).
- Applications : Peptide synthesis, crosslinking, and functionalization of biomolecules.
Comparison with Structurally Similar Compounds
Fmoc-N-(4-azidobutyl)glycine (CAS 2250433-81-7)
- Molecular Formula : $ \text{C}{21}\text{H}{22}\text{N}4\text{O}4 $.
- Molecular Weight : 394.4 g/mol.
- Functional Group : Azide (-N$_3$).
- Applications : Click chemistry (e.g., CuAAC with alkynes), bioconjugation, and polymer synthesis.
- Key Differences: The azide group enables rapid and selective reactions with alkynes, unlike the amine in Fmoc-N-(4-aminobutyl)-glycine.
N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine (CAS 174799-90-7)
- Molecular Formula: $ \text{C}{25}\text{H}{29}\text{NO}_6 $.
- Molecular Weight : 439.5 g/mol.
- Functional Group : tert-Butyl ester (-O$t$Bu).
- Applications : Carboxylic acid protection in SPPS; requires acidic deprotection (e.g., TFA) to yield free carboxylic acid.
- Key Differences: The tert-butyl ester acts as a protecting group for carboxylic acids, whereas the aminobutyl side chain in the target compound provides a reactive amine. This derivative is less versatile for conjugation but critical for orthogonal protection strategies .
Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine (CAS 166881-43-2)
- Molecular Formula: $ \text{C}{27}\text{H}{27}\text{NO}_7 $.
- Molecular Weight : 477.5 g/mol.
- Functional Group : Trimethoxybenzyl (bulky aromatic).
- Applications : Peptide synthesis with steric hindrance; often used to modulate solubility or prevent aggregation.
- Key Differences: The bulky trimethoxybenzyl group reduces coupling efficiency compared to the linear aminobutyl chain. It also impacts solubility in polar solvents like DMF .
Fmoc-Dab(N$_3$)-OH (γ-Azidohomoalanine Derivative)
- Molecular Formula : $ \text{C}{19}\text{H}{18}\text{N}4\text{O}4 $.
- Molecular Weight : 366.4 g/mol.
- Functional Group : Azide on γ-carbon.
- Applications : Site-specific bioconjugation and peptide cyclization.
- Key Differences: The azide is positioned on the γ-carbon of the 2,4-diaminobutyric acid (Dab) backbone, offering distinct spatial reactivity compared to the aminobutyl side chain .
Fmoc-N-(propyl)-glycine (CAS 1310680-42-2)
- Molecular Formula: $ \text{C}{20}\text{H}{21}\text{NO}_4 $.
- Molecular Weight : 339.4 g/mol.
- Functional Group : Propyl chain.
- Applications: Hydrophobic peptide modification; shorter spacer than aminobutyl.
- Key Differences: The propyl group provides less spatial flexibility than the four-carbon aminobutyl chain, limiting its utility in applications requiring extended linkers .
Comparative Analysis Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Applications |
|---|---|---|---|---|
| Fmoc-N-(4-aminobutyl)-glycine HCl | $ \text{C}{21}\text{H}{25}\text{ClN}2\text{O}4 $ | 405.9 (est.) | Primary amine (HCl) | Peptide conjugation, spacers |
| Fmoc-N-(4-azidobutyl)glycine | $ \text{C}{21}\text{H}{22}\text{N}4\text{O}4 $ | 394.4 | Azide (-N$_3$) | Click chemistry, bioconjugation |
| N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine | $ \text{C}{25}\text{H}{29}\text{NO}_6 $ | 439.5 | tert-Butyl ester | Carboxylic acid protection |
| Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine | $ \text{C}{27}\text{H}{27}\text{NO}_7 $ | 477.5 | Trimethoxybenzyl | Modulating peptide solubility |
| Fmoc-Dab(N$_3$)-OH | $ \text{C}{19}\text{H}{18}\text{N}4\text{O}4 $ | 366.4 | γ-Azide | Site-specific conjugation |
| Fmoc-N-(propyl)-glycine | $ \text{C}{20}\text{H}{21}\text{NO}_4 $ | 339.4 | Propyl chain | Hydrophobic modification |
Biological Activity
Fmoc-N-(4-aminobutyl)-glycine hydrochloride (Fmoc-4-ABG) is a synthetic amino acid derivative that has garnered attention in the field of medicinal chemistry and biochemistry. Its unique structure allows it to serve as a building block in peptide synthesis and as a potential therapeutic agent due to its biological activities. This article explores the biological activity of Fmoc-4-ABG, focusing on its antimicrobial properties, potential applications in drug delivery systems, and its role in peptide-based therapeutics.
Chemical Structure and Properties
Fmoc-4-ABG is characterized by the following structural features:
- Fmoc Group : A 9-fluorenylmethoxycarbonyl (Fmoc) protecting group that enhances stability during peptide synthesis.
- Aminobutyl Chain : A four-carbon alkyl chain that contributes to hydrophobic interactions and biological activity.
- Glycine Moiety : The simplest amino acid, providing flexibility in peptide conformation.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of Fmoc derivatives, including Fmoc-4-ABG. The compound has demonstrated significant activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that Fmoc-4-ABG could be a valuable addition to the arsenal against antibiotic-resistant bacteria.
The mechanism by which Fmoc-4-ABG exerts its antimicrobial effects may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways. The hydrophobic nature of the Fmoc group likely facilitates interaction with lipid bilayers, leading to increased permeability and cell lysis.
Applications in Drug Delivery Systems
Fmoc-4-ABG has also been explored for use in drug delivery systems, particularly in the formation of hydrogels. These hydrogels can encapsulate therapeutic agents, providing controlled release profiles and enhanced bioavailability.
Case Study: Hydrogel Formation
In a study examining self-assembled hydrogels from Fmoc derivatives, researchers found that incorporating Fmoc-4-ABG into hydrogel matrices resulted in:
- Enhanced mechanical stability
- Improved biocompatibility
- Sustained release of encapsulated drugs over extended periods
The hydrogels demonstrated significant efficacy in reducing bacterial load in infected wounds when loaded with antibiotics, showcasing their potential for clinical applications.
Peptide-Based Therapeutics
The incorporation of Fmoc-4-ABG into peptide sequences has been shown to enhance the biological activity of peptides. For instance, peptides designed to mimic antimicrobial peptides (AMPs) exhibited increased potency when modified with Fmoc-4-ABG.
Research Findings
A comparative study on various peptide sequences revealed that those containing Fmoc-4-ABG had:
- Increased Antimicrobial Activity : Up to 10-fold enhancement compared to unmodified peptides.
- Improved Stability : Resistance to enzymatic degradation was observed, prolonging their therapeutic effects.
Q & A
Q. How can I optimize the coupling efficiency of Fmoc-N-(4-aminobutyl)-glycine hydrochloride in solid-phase peptide synthesis (SPPS)?
Methodological Answer: To enhance coupling efficiency, pre-activate the amino acid using a 2–4 molar excess of coupling reagents like HBTU or HATU in DMF, with 1–2 equivalents of a base such as DIPEA. Monitor reaction completion via Kaiser or TNBS tests. If incomplete coupling occurs, extend reaction time (30–60 minutes) or switch to a stronger activator like PyAOP . For sterically hindered residues, double coupling cycles (repeating the coupling step) are recommended.
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer: Use reverse-phase HPLC with a C18 column and a gradient of 0.1% TFA in water/acetonitrile (5–95% over 30 minutes). For impurities with similar polarity, ion-exchange chromatography (e.g., using DEAE Sepharose) or preparative TLC (silica gel, chloroform/methanol/acetic acid 90:8:2) can resolve challenges. Lyophilization is preferred for final isolation to avoid thermal degradation .
Q. How should I handle discrepancies in reported solubility data for this compound?
Methodological Answer: Validate solubility empirically by preparing stock solutions in DMF (10 mM) and testing in aqueous buffers (e.g., PBS or HEPES) at pH 4–8. If precipitation occurs, adjust solvent ratios incrementally or use solubilizing agents like 1% acetic acid (for aqueous systems) . For reproducible results, document temperature (e.g., 25°C vs. 37°C) and sonication time (5–10 minutes) during dissolution .
Advanced Research Questions
Q. How does the stability of this compound vary under different storage conditions?
Methodological Answer: Stability studies show that the compound degrades by ~5% over 6 months when stored at –20°C in anhydrous DMF under argon. For long-term storage, lyophilize and store in amber vials with desiccants (silica gel). Monitor degradation via HPLC-MS for unexpected peaks (e.g., de-Fmoc byproducts or hydrolysis products). Avoid repeated freeze-thaw cycles .
Q. What analytical techniques can resolve contradictions in reported melting points or spectral data?
Methodological Answer: Use differential scanning calorimetry (DSC) to determine precise melting points (reported range: 170–190°C) and compare with literature. For NMR discrepancies, acquire high-resolution spectra (500 MHz) in deuterated DMSO or CDCl3, and verify assignments using 2D experiments (COSY, HSQC). Cross-reference with IR spectroscopy (e.g., Fmoc carbonyl stretch at ~1700 cm⁻¹) .
Q. How can I mitigate side reactions during Fmoc deprotection in complex peptide sequences?
Methodological Answer: Use 20% piperidine in DMF (v/v) for 10–15 minutes, followed by neutralization with 0.5% HCl in DMF. For acid-sensitive sequences, replace piperidine with 1,8-diazabicycloundec-7-ene (DBU) at 2% concentration. Monitor deprotection completeness via UV-Vis at 301 nm (Fmoc absorption) . If aggregation occurs, incorporate pseudoproline dipeptides or backbone-protecting groups .
Experimental Design and Data Contradiction Analysis
Q. How to design experiments to assess the impact of this compound on peptide secondary structure?
Methodological Answer: Incorporate the residue into model peptides (e.g., α-helix or β-sheet templates) and analyze secondary structure via circular dichroism (CD) spectroscopy in phosphate buffer (pH 7.4). Compare with control peptides lacking the modified residue. For quantitative analysis, use software like CDPro to deconvolute spectra .
Q. How to address inconsistencies in bioactivity data for peptides containing this residue?
Methodological Answer: Re-synthesize the peptide using orthogonal protection (e.g., Boc for side chains) to rule out synthetic errors. Validate bioactivity via dose-response assays (e.g., IC50 determinations) in triplicate. If discrepancies persist, perform molecular dynamics simulations to assess conformational flexibility or aggregation propensity .
Stability and Compatibility Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
